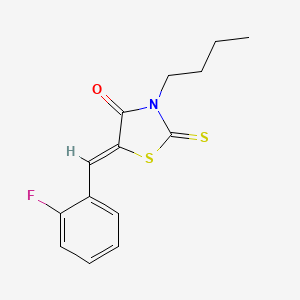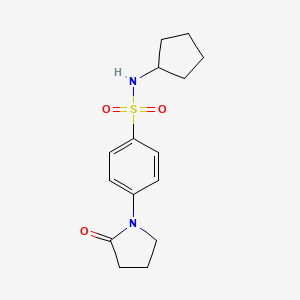![molecular formula C22H23N3O3S B4846364 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4846364.png)
4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide
Übersicht
Beschreibung
4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide, also known as MP-470, is a small molecule inhibitor that has been developed as a potential anticancer drug. It was first discovered by a team of researchers at the University of Colorado Cancer Center in 2005. Since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and exploring its potential as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide is not fully understood, but it is believed to work by inhibiting several key signaling pathways involved in cancer cell growth and survival. Specifically, it targets the DNA damage response pathway, which is critical for repairing damaged DNA and preventing the accumulation of genetic mutations that can lead to cancer. By inhibiting this pathway, this compound can induce cell death in cancer cells and prevent them from proliferating.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and gemcitabine, when used in combination therapy. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide is its potent anticancer activity against a variety of tumor types. It has also been shown to enhance the efficacy of other anticancer drugs when used in combination therapy. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different tumor types and patient populations.
Zukünftige Richtungen
There are several potential future directions for the study of 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide. One area of research is focused on understanding its mechanism of action in more detail, which could lead to the development of more effective combination therapies. Another area of research is focused on identifying biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is also interest in exploring the potential of this compound as a radiosensitizer, which could enhance the efficacy of radiation therapy in cancer patients.
Wissenschaftliche Forschungsanwendungen
4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to have potent anticancer activity against a variety of tumor types, including lung, breast, ovarian, and pancreatic cancers. In addition, it has also been shown to enhance the efficacy of other anticancer drugs when used in combination therapy.
Eigenschaften
IUPAC Name |
4-[(3-methyl-N-methylsulfonylanilino)methyl]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-17-6-5-8-21(14-17)25(29(2,27)28)16-18-9-11-19(12-10-18)22(26)24-15-20-7-3-4-13-23-20/h3-14H,15-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVNDMAXIWPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4846287.png)
![2-[hydroxy(phenyl)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4846295.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4846297.png)
![3-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4846300.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4846303.png)

![2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4846311.png)

![N-(4-iodo-2-methylphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4846321.png)
![4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4846341.png)
![N-(4-acetylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4846353.png)
![N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4846361.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4846373.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4846387.png)